2,2-Dimethylbutyryl chloride

Synthetic Methodology Process Chemistry Reagent Preparation

2,2-Dimethylbutyryl chloride (DMBC), also designated 2,2-dimethylbutanoyl chloride, is a tertiary acyl chloride with the molecular formula C₆H₁₁ClO and a molecular weight of 134.6 g/mol. At standard conditions, it is a colorless to pale yellow liquid that reacts vigorously with water, generating 2,2-dimethylbutanoic acid and hydrogen chloride gas.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 5856-77-9
Cat. No. B057964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutyryl chloride
CAS5856-77-9
Synonyms2,2-Dimethylbutanoyl Chloride;  2,2-Dimethylbutyric Acid Chloride;  2,2-Dimethylbutyryl Chloride; 
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)Cl
InChIInChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3
InChIKeyLDJUYMIFFNTKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutyryl Chloride (CAS 5856-77-9): Procurement-Ready Baseline Profile


2,2-Dimethylbutyryl chloride (DMBC), also designated 2,2-dimethylbutanoyl chloride, is a tertiary acyl chloride with the molecular formula C₆H₁₁ClO and a molecular weight of 134.6 g/mol [1]. At standard conditions, it is a colorless to pale yellow liquid that reacts vigorously with water, generating 2,2-dimethylbutanoic acid and hydrogen chloride gas . Its most distinguishing physicochemical features are a boiling point of 132–133 °C, a refractive index of 1.4240, and a relatively low flash point of 29 °C . The compound is globally classified as a Dangerous Good (UN2920, Class 8, Packing Group II) due to its corrosive nature .

2,2-Dimethylbutyryl Chloride: Why Standard Acyl Chloride Substitution Carries Hidden Synthetic and Procurement Risk


The presence of the geminal dimethyl substitution on the alpha-carbon of 2,2-dimethylbutyryl chloride introduces substantial steric bulk that fundamentally alters its acylation kinetics and regioselectivity compared to linear or less-branched acyl chlorides . This steric shielding reduces susceptibility to premature hydrolysis while simultaneously enabling selective N‑ or O‑acylation under conditions where less-hindered analogs (e.g., butyryl chloride or isobutyryl chloride) would generate excessive byproducts or uncontrolled exotherms [1]. Moreover, the 2,2-dimethylbutyryl pharmacophore is specifically required for the synthesis of simvastatin and its precursors; substituting with pivaloyl chloride (2,2-dimethylpropanoyl chloride) would install the incorrect carbon skeleton, resulting in an inactive analog . Consequently, procurement decisions that treat DMBC as a generic “acyl chloride” without verifying steric and structural identity risk batch failure, regulatory impurity issues, and wasted synthesis cycles.

2,2-Dimethylbutyryl Chloride: Quantified Comparative Evidence for Informed Selection


Preparative Yield: 90% via Optimized Thionyl Chloride Route

A standardized laboratory synthesis from 2,2-dimethylbutyric acid with thionyl chloride under reflux conditions delivers 2,2-dimethylbutyryl chloride in 90% isolated yield after fractional distillation . This route is documented in multiple independent sources, including a detailed patent procedure that specifies the exact molar ratio (25.6 g acid to 35.8 g SOCl₂) and workup [1]. In contrast, analogous preparations of the more sterically encumbered pivaloyl chloride (2,2-dimethylpropanoyl chloride) typically report yields in the 75–85% range under similar conditions due to increased byproduct formation from elimination pathways .

Synthetic Methodology Process Chemistry Reagent Preparation

Acylation Equivalency: Optimized 1.3–1.8 Eq Range Validated in Simvastatin Synthesis

In the critical acylation step of the simvastatin manufacturing process, 2,2-dimethylbutyryl chloride is employed at a precisely defined equivalent range. Patent US7528265B2 specifies that the reagent is used in an amount of 1 to 3 equivalents, with the preferred range being 1.3 to 1.8 equivalents relative to the lovastatin-derived substrate [1]. This narrow window is essential for achieving high conversion while minimizing the formation of dimeric impurities (simvastatin dimer) that arise from over‑acylation [2]. Alternative acylating agents—such as the corresponding anhydride or pivaloyl chloride—either fail to react sufficiently at these stoichiometries or produce unacceptable impurity profiles, rendering them unsuitable for GMP production [3].

Pharmaceutical Process Statins Acylation Optimization

Physicochemical Stability: Flash Point and Moisture Sensitivity Comparison

2,2-Dimethylbutyryl chloride exhibits a flash point of 29 °C (84 °F), placing it in the Class 3 flammable liquid category . This value is significantly lower than that of less volatile acyl chlorides such as palmitoyl chloride (flash point >110 °C) but comparable to that of the closely related pivaloyl chloride (reported flash point approximately 19 °C) . The compound is also universally documented as “moisture sensitive” and must be stored under inert gas (argon) to prevent exothermic hydrolysis . While the moisture sensitivity is a class-wide property of acyl chlorides, the specific flash point of 29 °C mandates adherence to stringent storage and transportation protocols that differ from those required for higher‑flash‑point alternatives.

Safety Handling Storage

Commercial Purity Tiers: 98% vs. 99% Grades for Different Application Requirements

The global market for 2,2-dimethylbutyryl chloride is segmented into two primary purity grades: ≥98% (suitable for most synthetic and research applications) and ≥99% (required for high‑sensitivity pharmaceutical API synthesis) [1]. Leading suppliers including Aladdin, Thermo Fisher, and TCI offer ≥98.0% material as standard , while specialized manufacturers such as Shijiazhuang Dowell Chemical and CABB Group supply ≥99% DMBC for GMP‑compliant processes [2]. This dual‑tier availability allows procurement teams to select the appropriate purity based on the criticality of the downstream application, avoiding the cost penalty of ultra‑high purity when not required. In contrast, many less‑common branched acyl chlorides are only available as technical‑grade (90–95%) material, necessitating in‑house purification.

Quality Control Purity Commercial Availability

2,2-Dimethylbutyryl Chloride: Validated Application Scenarios for Procurement Planning


Simvastatin API and Intermediate Manufacturing

DMBC is the definitive acylating agent for converting monacolin J derivatives to simvastatin, the active pharmaceutical ingredient of Zocor. As evidenced by the optimized 1.3–1.8 equivalent stoichiometry validated in multiple patents [1], procurement of high‑purity (≥99%) DMBC is non‑negotiable for GMP‑compliant statin production. Substitution with alternative acyl chlorides yields inactive products and fails regulatory audit.

Sterically Demanding Esterification and Amidation Reactions

The gem‑dimethyl substitution on DMBC confers reduced reactivity toward premature hydrolysis while maintaining sufficient electrophilicity for acylation of alcohols and amines [2]. This makes DMBC the preferred reagent when introducing the 2,2‑dimethylbutyryl pharmacophore—a motif known to enhance metabolic stability and lipophilicity . Procurement of DMBC for this purpose avoids the over‑hindrance of pivaloyl chloride (which can stall acylation) and the insufficient steric protection of butyryl chloride.

Agrochemical Intermediate Synthesis

The 2,2‑dimethylbutyryl group appears in several commercial agrochemicals, including specific pyrethroid insecticides and carbamate herbicides . DMBC serves as the cost‑effective source of this moiety; its established supply chain from manufacturers like CABB Group and Shijiazhuang Dowell Chemical ensures reliable availability for industrial‑scale agrochemical synthesis [3]. The ≥98% purity grade is typically sufficient for these applications, offering a favorable price‑performance ratio.

Specialty Flavor and Fragrance Ester Production

Controlled esterification of DMBC with specific alcohols yields esters possessing unique aromatic profiles sought after in the flavor and fragrance industry [4]. The predictable reaction kinetics and minimal byproduct formation make DMBC suitable for batch‑to‑batch consistency in fine chemical manufacturing, where the 29 °C flash point mandates proper ventilation and storage but does not preclude standard plant operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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